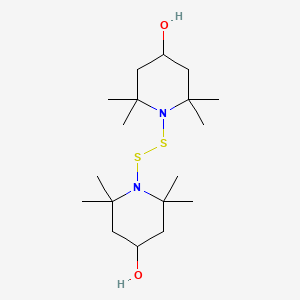

Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide

Description

Properties

Molecular Formula |

C18H36N2O2S2 |

|---|---|

Molecular Weight |

376.6 g/mol |

IUPAC Name |

1-[(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfanyl]-2,2,6,6-tetramethylpiperidin-4-ol |

InChI |

InChI=1S/C18H36N2O2S2/c1-15(2)9-13(21)10-16(3,4)19(15)23-24-20-17(5,6)11-14(22)12-18(20,7)8/h13-14,21-22H,9-12H2,1-8H3 |

InChI Key |

CPSYKPDAYFNVNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1SSN2C(CC(CC2(C)C)O)(C)C)(C)C)O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the oxidative coupling of 4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives to form the disulfide linkage. The key step is the formation of the S–S bond between two piperidinyl thiol or related precursors under controlled conditions.

Oxidative Coupling of 4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-thiol

One common approach is the oxidation of the corresponding thiol derivative of 4-hydroxy-2,2,6,6-tetramethylpiperidine. The thiol is prepared by substitution or reduction methods from suitable precursors, then subjected to mild oxidizing agents to form the disulfide.

- Oxidizing agents : Air oxygen, iodine, hydrogen peroxide, or mild metal catalysts can be used to promote disulfide bond formation.

- Solvents : Inert organic solvents such as tetrahydrofuran (THF), toluene, or 1,4-dioxane are commonly employed.

- Conditions : Room temperature to moderate heating (up to 100 °C) under stirring for several hours.

Catalytic Methods Using Alkali Metals or Metal Alkoxides

According to patent literature, related piperidinol derivatives can be prepared by reacting piperidinol compounds in the presence of catalysts such as alkali metals, alkali metal alkoxides, or metal oxides (e.g., dibutyltin oxide) under elevated temperatures (100–200 °C) in inert solvents like toluene or xylene. Although this patent focuses on related piperidinol derivatives, the methodology is adaptable for disulfide formation by controlling reaction conditions and stoichiometry.

- Catalysts : Alkali metals, C1-C4 alkoxides or amides of alkali metals, Ti(IV) alkoxides, dibutyltin oxide.

- Temperature : 110–180 °C preferred.

- Solvent : Toluene, xylene, trimethylbenzene.

- Reaction monitoring : Removal of formed alcohol byproduct to drive reaction forward.

Dynamic Covalent Chemistry (DCC) Approach

Recent research has demonstrated the use of this compound moieties as dynamic covalent units in polymer synthesis. The compound can be prepared and manipulated via reversible disulfide exchange reactions at elevated temperatures (above 80 °C) without catalysts.

- Method : Heating mixtures of macrocyclic monomers and bifunctional acyclic compounds containing the disulfide moiety in solvents like 1,4-dioxane.

- Temperature : Around 100 °C.

- Advantages : Catalyst-free, controlled molecular weight, and functional end groups.

- Purification : Freeze drying, column chromatography.

This method highlights the stability of the disulfide at room temperature and its dynamic exchange at elevated temperatures, useful for preparing structurally defined compounds including this compound derivatives.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Temperature Range | Solvent(s) | Catalyst(s) | Yield/Notes |

|---|---|---|---|---|---|

| Oxidative coupling of thiol derivatives | 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-thiol, oxidants (O2, I2, H2O2) | RT to 100 °C | THF, toluene, 1,4-dioxane | None or mild metal catalysts | High yield, mild conditions |

| Catalytic coupling with alkali metals | Piperidinol derivatives, alkali metals/alkoxides | 110–180 °C | Toluene, xylene, trimethylbenzene | Alkali metals, Ti(IV) alkoxides, dibutyltin oxide | Requires removal of alcohol byproduct, high temperature |

| Dynamic covalent chemistry (DCC) heating | Macrocyclic monomers with BiTEMPS moieties | ~100 °C | 1,4-dioxane | None | Catalyst-free, controlled polymerization |

Detailed Research Findings

- The oxidative coupling method is straightforward and widely used for disulfide bond formation in hindered piperidine systems, providing good yields under mild conditions.

- The catalytic method described in patent EP0636610A1 demonstrates that high temperatures and specific catalysts can facilitate coupling reactions involving piperidinol derivatives, which can be adapted for disulfide synthesis by controlling reaction parameters and removing byproducts to shift equilibrium.

- The dynamic covalent chemistry approach, as reported in recent polymer chemistry literature, leverages the reversible nature of disulfide bonds in this compound, enabling the synthesis of well-defined polymers and macrocycles without catalysts, under relatively mild heating in inert solvents. This method also allows for functionalization and molecular weight control by adjusting monomer feed ratios and reaction times.

Chemical Reactions Analysis

Types of Reactions

Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced back to the corresponding thiol compounds.

Substitution: The hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxygen, or other peroxides under mild conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles like acyl chlorides or alkyl halides in the presence of a base.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiol derivatives.

Substitution: Formation of esters or ethers depending on the electrophile used.

Scientific Research Applications

Antioxidant Applications

Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide has been studied for its antioxidant properties. It acts as a radical scavenger and has been shown to inhibit oxidative stress in biological systems.

Case Study: Antioxidant Mechanism

A study demonstrated its effectiveness in reducing reactive oxygen species (ROS) in cellular models. The compound was found to catalyze the disproportionation of superoxide radicals and facilitate the metabolism of hydrogen peroxide . This property is particularly valuable in biomedical applications where oxidative damage is a concern.

Stabilizers in Polymers

This compound is utilized as a hindered amine light stabilizer (HALS) in various polymer compositions. It helps to enhance the durability and longevity of plastics by preventing photodegradation.

Data Table: Comparison of Stabilizers

| Stabilizer Type | Chemical Structure | Application | Effectiveness |

|---|---|---|---|

| Hindered Amine | Bis(4-hydroxy...) | Plastics | High |

| Benzoxazinone | Various | Coatings | Moderate |

| Phosphite | Various | Polymeric materials | Low |

Biochemical Research

In biochemical research, the compound has been explored as a model substance for studying the inhibition of viral RNA-dependent RNA polymerases. This application is particularly relevant in the context of developing antiviral therapies.

Case Study: Viral Inhibition

Research indicated that this compound may inhibit SARS-CoV-2 RNA-dependent RNA polymerase activity, suggesting its potential use in therapeutic strategies against COVID-19 .

Industrial Applications

The compound is also employed in industrial processes as a polymerization inhibitor during the production of styrene and other monomers. Its ability to stabilize reactive intermediates makes it a valuable additive in chemical manufacturing.

Data Table: Industrial Uses

| Application Area | Function | Benefits |

|---|---|---|

| Polymer Production | Polymerization inhibitor | Prevents premature polymerization |

| Coating Formulations | Light stabilizer | Enhances durability |

| Biochemical Synthesis | Reactive species scavenger | Reduces oxidative stress |

Mechanism of Action

The mechanism by which Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide exerts its effects is primarily through its ability to scavenge reactive oxygen species (ROS). The compound interacts with ROS, neutralizing them and preventing oxidative damage to cells and tissues. This antioxidant activity is mediated through the disulfide bond, which can undergo redox cycling.

Comparison with Similar Compounds

BiTEMPS-2S

The parent compound, BiTEMPS-2S, lacks hydroxyl functionalization. Despite this structural difference, its S─S BDE (≈110 kJ mol⁻¹) is nearly identical to BiTEMPS-OH, suggesting similar inherent stability . However, the absence of hydroxyl groups in BiTEMPS-2S limits its solubility and interfacial reactivity in battery electrolytes, making BiTEMPS-OH superior for electrochemical applications .

Symmetric Aromatic Disulfides

Compounds like bis(4-methylphenyl) disulfide and bis(4-chlorophenyl) disulfide () exhibit lower stability due to disproportionation reactions in solution, as observed via ¹³C NMR . In contrast, BiTEMPS-OH’s rigid tetramethylpiperidinyl framework and steric hindrance from methyl groups suppress disproportionation, enhancing its utility in long-cycle battery systems .

Bis(4-hydroxyphenyl) Disulfide (HPS)

HPS, used in self-healing polyurethanes (), shares hydroxyl functionalization with BiTEMPS-OH but features aromatic rings instead of alicyclic piperidinyl groups. This structural difference results in higher rigidity and slower disulfide exchange kinetics in HPS compared to BiTEMPS-OH, which may exhibit faster dynamic bonding in polymer matrices .

Organosulfur Cathode Materials

BiTEMPS-OH outperforms traditional sulfur cathodes and 2,4-thiophene/arene copolymer (TAC) () in Li/Na batteries due to its redox-active disulfide bond and reduced polysulfide dissolution . Unlike elemental sulfur (S₈), which suffers from severe shuttle effects, BiTEMPS-OH’s organic framework confines sulfur species, improving cycle life .

Antioxidant Activity

Bis(3,5-di-tert-butyl-4-hydroxyphenyl) disulfide (compound 4 in ) demonstrates potent antioxidant properties due to its sterically hindered phenol groups . While BiTEMPS-OH also contains hydroxyl groups, its piperidinyl structure may reduce radical-scavenging efficiency compared to aromatic disulfides.

Reactivity in Exchange Reactions

In disulfide exchange reactions, bis(4-hydroxyphenyl) disulfide achieves 60% conversion in 2 hours, compared to 12 hours for 4-aminophenyl disulfide (). BiTEMPS-OH’s BDE (≈110 kJ mol⁻¹) is lower than aromatic disulfides (typically >150 kJ mol⁻¹), suggesting faster exchange kinetics, though experimental data are lacking .

Research Findings and Data Tables

Table 1: Key Properties of BiTEMPS-OH and Comparable Disulfides

Table 2: Electrochemical Performance in Batteries

Biological Activity

Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide, also known as a derivative of 4-hydroxy-TEMPO (TEMPOL), is a compound that has garnered attention due to its potential biological activities, particularly in antioxidant and radical-scavenging capacities. This article explores its biological activity, supported by research findings, case studies, and relevant data tables.

The molecular formula for this compound is . It features a disulfide bond which is significant for its reactivity and biological functions. The compound is structurally related to TEMPOL, a well-studied nitroxide radical known for its antioxidant properties.

The biological activity of this compound primarily involves its ability to scavenge reactive oxygen species (ROS) and free radicals. The compound acts through the following mechanisms:

- Radical Scavenging: It can neutralize free radicals by donating an electron without becoming highly reactive itself.

- Disproportionation of Superoxide: Similar to TEMPOL, it facilitates the conversion of superoxide radicals into less harmful species.

- Inhibition of Lipid Peroxidation: The compound shows potential in protecting cellular membranes from oxidative damage.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated its effectiveness in reducing oxidative stress markers in various cell types.

Table 1: Antioxidant Activity Comparison

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways by inhibiting the activation of nuclear factor kappa B (NF-kB), leading to reduced expression of pro-inflammatory cytokines.

Case Study: Inhibition of Inflammation

A study conducted on macrophages treated with this compound revealed a decrease in the secretion of TNF-alpha and IL-6 upon oxidative stress induction. This suggests a protective role against inflammation-related diseases.

Applications in Medicine

Due to its biological activities, this compound is being explored for various therapeutic applications:

- Cardiovascular Health: Its ability to reduce oxidative stress may contribute to cardiovascular protection.

- Neuroprotection: Studies indicate potential benefits in neurodegenerative diseases by mitigating oxidative damage in neuronal cells.

- Cancer Therapy: The compound's antioxidant properties may enhance the efficacy of certain chemotherapeutic agents by protecting normal cells from oxidative damage.

Q & A

Basic Research Questions

Q. How can the synthesis of Bis(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)disulfide be optimized for high purity in academic settings?

- Methodological Answer : The Mitsunobu reaction has been utilized for synthesizing structurally similar disulfide derivatives, enabling control over stereochemistry and yield . Purification can be achieved via column chromatography (e.g., silica gel with gradient elution) or recrystallization using solvents like ethanol or acetonitrile. Analytical validation through HPLC (≥95% purity thresholds) and NMR spectroscopy (integration of hydroxyl proton signals at δ 4.8–5.2 ppm) is critical .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm the tetramethylpiperidine backbone (e.g., methyl resonances at δ 1.2–1.4 ppm) and disulfide bond integrity (absence of thiol protons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 448.2).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s stability under varying environmental conditions (pH, temperature, UV exposure)?

- Main Plots : Environmental factors (pH 3–9 buffers, 25–60°C, UV light exposure).

- Subplots : Time intervals (0–72 hours) for sampling.

- Analysis : Monitor degradation via HPLC and quantify half-life (t₁/₂) using kinetic models (e.g., first-order decay). Reference studies on analogous disulfides suggest susceptibility to alkaline hydrolysis (pH >8) .

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets (e.g., antioxidant enzymes)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to targets like glutathione peroxidase using force fields (AMBER/CHARMM).

- MM/GBSA Calculations : Estimate binding free energy (ΔG) to compare affinity with native substrates.

- In Silico SELEX : Design peptide-aptamers to probe interactions with reactive oxygen species (ROS)-related proteins .

Q. How can contradictions in reported reactivity data (e.g., radical scavenging efficiency) be resolved?

- Methodological Answer : Apply a theoretical framework (e.g., Marcus electron transfer theory) to contextualize discrepancies . Validate via:

- Controlled Radical Scavenging Assays : Use DPPH/ABTS assays under standardized oxygen tension and solvent conditions.

- EPR Spectroscopy : Detect and quantify nitroxide radical intermediates to correlate kinetics with experimental conditions .

Methodological Design & Theoretical Frameworks

Q. What experimental strategies are recommended for studying the compound’s role in polymer stabilization?

- Methodological Answer :

- Accelerated Aging Tests : Incorporate the compound (0.1–2 wt%) into polymer matrices (e.g., polyethylene) and expose to thermal/UV stress (ASTM D5510).

- Mechanical Testing : Track tensile strength retention and carbonyl index via FTIR.

- Theoretical Linkage : Align with free radical chain-breaking mechanisms, using Arrhenius models to extrapolate long-term stability .

Q. How should researchers integrate this compound into multi-component antioxidant systems to assess synergistic effects?

- Methodological Answer :

- Factorial Design : Test combinations with phenolic antioxidants (e.g., BHT) at varying ratios (e.g., 1:1 to 1:4).

- Synergy Quantification : Calculate interaction indices (e.g., Combination Index <1 indicates synergy) via isobolographic analysis.

- EPR Spin Trapping : Identify radical adducts (e.g., DMPO-OH) to map reaction pathways .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.

- ANOVA with Post Hoc Tests : Compare means across concentrations (e.g., Tukey’s HSD for p <0.05 significance).

- Principal Component Analysis (PCA) : Correlate structural descriptors (e.g., logP, HOMO-LUMO gap) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.